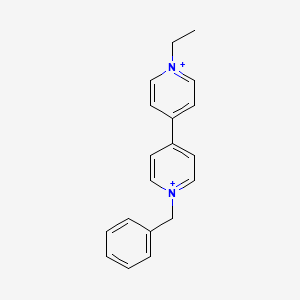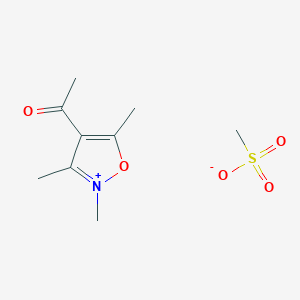![molecular formula C9H15N3O3S B14358770 5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid CAS No. 90352-70-8](/img/no-structure.png)
5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic amines and sulfonic acids It is characterized by the presence of an amino group, a sulfonic acid group, and a propylamine substituent on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Sulfonation of Aniline: Aniline is sulfonated using concentrated sulfuric acid to form 2-aminobenzenesulfonic acid.
Alkylation: 2-Aminobenzenesulfonic acid is then alkylated with 3-chloropropylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfinic acid or a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinic acid or thiol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzenesulfonic acid: Similar structure but with a methyl group instead of a propylamine substituent.
3-Amino-1-propanesulfonic acid: Contains a propylamine group but lacks the aromatic ring.
5-Amino-2-methoxybenzenesulfonic acid: Similar structure but with a methoxy group instead of a propylamine substituent.
Uniqueness
5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid is unique due to the presence of both an amino group and a propylamine substituent on the benzene ring, which imparts distinct chemical and biological properties
Properties
| 90352-70-8 | |
Molecular Formula |
C9H15N3O3S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
5-amino-2-(3-aminopropylamino)benzenesulfonic acid |
InChI |
InChI=1S/C9H15N3O3S/c10-4-1-5-12-8-3-2-7(11)6-9(8)16(13,14)15/h2-3,6,12H,1,4-5,10-11H2,(H,13,14,15) |
InChI Key |
DMXIORUGSYPMCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)NCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)

![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)

